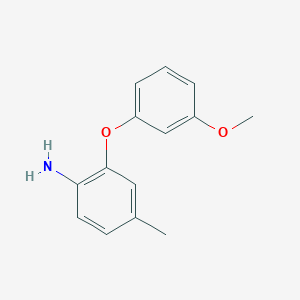

2-(3-Methoxyphenoxy)-4-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(3-Methoxyphenoxy)-4-methylaniline involves the formation of complex structures with multiple functional groups. In one study, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was achieved, which shares a similar methoxyphenyl component. The trans and cis isomers of this compound were synthesized, and the structure of one isomer was investigated using X-ray diffraction, revealing its crystallization in a monoclinic system . Another related compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was synthesized from vanillin and panisidine using a water solvent and the stirrer method. This process resulted in a high yield of 95% and produced a greenish-gray solid with a melting point range of 128-130°C .

Molecular Structure Analysis

The molecular structure of compounds in this category is complex and can be elucidated using various analytical techniques. For the azetidinone compound, X-ray diffraction was employed, which provided detailed information about its solid-state structure, including the space group and cell dimensions . In the case of the Schiff base compound, spectroscopic methods such as FTIR, GC-MS, and H-NMR were used to characterize the structure. FTIR results confirmed the presence of the imine group, while GC-MS analysis indicated a molecular ion corresponding to the expected relative molecular mass. H-NMR characterization provided insights into the chemical environment of the imine proton .

Chemical Reactions Analysis

The synthesis of these compounds involves chemical reactions that lead to the formation of specific functional groups. The Schiff base compound, for example, is formed by the condensation of an aldehyde or ketone with a primary amine, resulting in a carbon-nitrogen double bond characteristic of imine groups . The synthesis of the azetidinone compound likely involves multiple steps, although the specific reactions are not detailed in the abstract .

Physical and Chemical Properties Analysis

The physical properties of these compounds are notable, with the Schiff base compound being a greenish-gray solid with a specific melting point range. Its solubility was tested, revealing slight solubility in water and complete solubility in NaOH . The azetidinone compound's physical properties were not detailed, but its crystalline structure was thoroughly investigated . Chemical properties such as reactivity and stability can be inferred from the molecular structure and functional groups present in these compounds.

Antioxidant Activity

The Schiff base compound's antioxidant activity was evaluated using the DPPH method, which is a common assay for determining the free radical scavenging ability of a compound. The results showed a very potent antioxidant activity with an EC50 value of 10.46 ppm, indicating that the compound is highly effective at neutralizing free radicals . This property is significant as it suggests potential applications in areas where oxidative stress is a concern, such as in the prevention of certain diseases or in the stabilization of sensitive products.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A key application of compounds similar to 2-(3-Methoxyphenoxy)-4-methylaniline is in the realm of antibacterial activity. Research has shown that certain derivatives are potent inhibitors of bacterial DNA polymerase IIIC and exhibit significant antibacterial activity against Gram-positive organisms. Some of these compounds have also demonstrated protective effects in animal models of bacterial infections (Zhi et al., 2005).

Hydrogen Bonding and Thermochemistry

Methoxyphenols, which include structural fragments like 2-(3-Methoxyphenoxy)-4-methylaniline, play a role in forming strong intermolecular and intramolecular hydrogen bonds. These bonds are pivotal in the study of antioxidants and biologically active molecules. Comprehensive thermochemical, FTIR-spectroscopic, and quantum-chemical studies of methoxyphenols and their complexes provide insights into their thermodynamic properties and structural relationships (Varfolomeev et al., 2010).

Chemical Synthesis for Biological Studies

In the chemical synthesis domain, derivatives of 2-(3-Methoxyphenoxy)-4-methylaniline have been synthesized for use as standards in biological studies. These compounds serve as crucial references for understanding the metabolic pathways and biological effects of natural polyphenolic compounds in humans (Cruz et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound 2-(3-Methoxyphenoxy)-4-methylaniline, also known as AOH1996, is an experimental anticancer medication . It acts as a small molecule inhibitor of proliferating cell nuclear antigen (PCNA) . PCNA is crucial in the body for DNA repair, but targeting it is difficult because of its role in healthy cells . AOH1996 was created to target a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells .

Mode of Action

AOH1996 interacts with its target, caPCNA, by selectively inhibiting it . This selective targeting may make it possible to kill cancer cells without affecting healthy tissues . The specific antigen site of caPCNA is located within the interdomain connecting loop of PCNA . A potent PCNA inhibitor was designed to target the partially delineated binding pocket in this region of PCNA .

Biochemical Pathways

The inhibition of caPCNA by AOH1996 affects the DNA replication and repair pathways, which are fundamental to the proliferation and survival of cancer cells . By inhibiting caPCNA, AOH1996 disrupts these pathways, leading to the death of cancer cells .

Result of Action

In vitro testing demonstrated that AOH1996 inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types . In mouse and dog animal models, there were no observed side effects or toxicity even at six times the effective dose .

Eigenschaften

IUPAC Name |

2-(3-methoxyphenoxy)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-6-7-13(15)14(8-10)17-12-5-3-4-11(9-12)16-2/h3-9H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEVDCSXDBAUEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenoxy)-4-methylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine](/img/structure/B1328939.png)

![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B1328941.png)

![(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL](/img/structure/B1328943.png)

![3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B1328945.png)

![4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328947.png)

![4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328949.png)

![4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328950.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1328953.png)